molecular formula C13H8N4O4 B13790918 N,N'-Methanetetraylbis(4-nitroaniline) CAS No. 738-66-9

N,N'-Methanetetraylbis(4-nitroaniline)

Cat. No.: B13790918
CAS No.: 738-66-9
M. Wt: 284.23 g/mol
InChI Key: JYGXGJKTQJJNCG-UHFFFAOYSA-N
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Description

Properties

CAS No.

738-66-9

Molecular Formula

C13H8N4O4

Molecular Weight

284.23 g/mol

InChI

InChI=1S/C13H8N4O4/c18-16(19)12-5-1-10(2-6-12)14-9-15-11-3-7-13(8-4-11)17(20)21/h1-8H

InChI Key

JYGXGJKTQJJNCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Methanetetraylbis(4-nitroaniline) typically involves the reaction of 4-nitroaniline with formaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, where the methanetetrayl bridge is formed by the reaction of formaldehyde with the amino groups of 4-nitroaniline .

Industrial Production Methods

Industrial production of N,N’-Methanetetraylbis(4-nitroaniline) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N,N’-Methanetetraylbis(4-nitroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-nitroaniline, including N,N'-Methanetetraylbis(4-nitroaniline), exhibit antimicrobial properties. This has led to investigations into their potential as active pharmaceutical ingredients (APIs) in treating bacterial infections. Studies have shown that compounds with nitro groups can disrupt bacterial cell walls, leading to cell death.

Synthesis of Drug Precursors

N,N'-Methanetetraylbis(4-nitroaniline) serves as a precursor in the synthesis of various pharmaceuticals. Its ability to participate in electrophilic aromatic substitution reactions allows for the modification of its structure to create more complex drug molecules.

High-Performance Liquid Chromatography (HPLC)

The compound is utilized in HPLC for the separation and analysis of complex mixtures. It can be effectively separated using reverse-phase HPLC techniques, employing a mobile phase composed of acetonitrile and water with phosphoric acid. This method is scalable and suitable for preparative separations, making it valuable for both research and industrial applications .

Application Methodology Outcome
HPLC AnalysisReverse-phase chromatographyEffective separation of impurities
Synthesis of Drug PrecursorsElectrophilic substitution reactionsCreation of complex pharmaceutical compounds
Antimicrobial TestingIn vitro assaysDemonstrated antimicrobial activity

Polymer Composites

N,N'-Methanetetraylbis(4-nitroaniline) can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The nitro groups contribute to the material's thermal resistance, making it suitable for high-performance applications such as aerospace and automotive components.

Biodegradation Studies

Research has explored the biodegradation pathways of compounds similar to N,N'-Methanetetraylbis(4-nitroaniline). Understanding these pathways is crucial for assessing environmental impact and developing remediation strategies for contaminated sites.

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory demonstrated the antimicrobial efficacy of N,N'-Methanetetraylbis(4-nitroaniline) against various bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent.

Case Study 2: HPLC Method Development

A research team developed an HPLC method utilizing N,N'-Methanetetraylbis(4-nitroaniline) for the analysis of pharmaceutical formulations. The method achieved high sensitivity and specificity, allowing for the detection of trace impurities in drug products.

Mechanism of Action

The mechanism of action of N,N’-Methanetetraylbis(4-nitroaniline) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with N,N'-Methanetetraylbis(4-nitroaniline), differing in substituent positions, functional groups, or bridging units:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
4,4'-Methylenebis[2-nitroaniline] 17474-44-1 C₁₃H₁₂N₄O₄ 288.26 Nitro groups at ortho positions (2-nitro) .
4,4'-Methylenebis(N,N-dimethyl-2-nitroaniline) N/A C₁₇H₂₀N₄O₄ 344.37 Dimethyl groups on amine; nitro at ortho .
N,N-bis(2-chloroethyl)-4-nitroaniline 55743-71-0 C₁₀H₁₂Cl₂N₂O₂ 263.12 Chloroethyl substituents instead of methylene bridge .
4-nitroaniline 100-01-6 C₆H₆N₂O₂ 138.12 Monomeric structure; no bridging group .
N,N-diethyl-4-nitroaniline 5554-35-2 C₁₀H₁₃N₂O₂ 193.22 Diethyl groups on amine; monomeric .

Key Comparative Properties

Solvatochromic Behavior :
  • N,N'-Methanetetraylbis(4-nitroaniline): Expected to exhibit strong solvatochromism due to dual nitro groups enhancing dipole-dipole interactions. The methylene bridge may restrict conformational flexibility, reducing sensitivity to solvent polarity compared to monomers .
  • 4-Nitroaniline: Shows solvatochromic shifts dependent on hydrogen-bond donor (HBD) interactions. Its β (hydrogen bond acceptor basicity) is higher than N,N-diethyl-4-nitroaniline due to free -NH₂ groups .
  • N,N-Diethyl-4-nitroaniline : Reduced HBD capacity due to ethyl groups, leading to lower β values. Used in Kamlet-Taft π* (dipolarity/polarizability) scales .

Research Findings and Implications

Solvatochromic Studies

  • Differentiation of Isomers : Solvatochromic probes like 4-nitroaniline and N,N-diethyl-4-nitroaniline can distinguish structural isomers (e.g., glucose vs. fructose) via solvent-dependent spectral shifts. The target compound’s rigid structure may offer unique selectivity in such assays .
  • Kamlet-Taft Parameters : Ionic liquids (ILs) interact differently with nitroaniline derivatives. For instance, [C₄C₁im][CH₃CO₂] induces larger π* shifts in N,N-diethyl-4-nitroaniline than in 4-nitroaniline due to IL dipolarity .

Biological Activity

N,N'-Methanetetraylbis(4-nitroaniline), also known as 4,4'-methylenebis(2-nitroaniline), is a compound of significant interest in the field of medicinal chemistry and toxicology. This article explores its biological activity, including its antibacterial properties, potential toxicity, and implications for human health.

  • Chemical Formula : C13H12N4O4
  • Molecular Weight : 288.26 g/mol
  • CAS Number : 69777-01-5

Antibacterial Properties

Recent studies have investigated the antibacterial activity of N,N'-Methanetetraylbis(4-nitroaniline) against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL20
Escherichia coli64 µg/mL15
Bacillus subtilis16 µg/mL25
Pseudomonas aeruginosa128 µg/mL10

These results indicate that N,N'-Methanetetraylbis(4-nitroaniline) possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

The mechanism by which N,N'-Methanetetraylbis(4-nitroaniline) exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis and interference with protein synthesis. The nitro group in the compound can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to cell death .

Toxicity and Safety Profile

While the antibacterial properties are noteworthy, it is essential to consider the compound's toxicity. Studies have indicated that N,N'-Methanetetraylbis(4-nitroaniline) can be harmful upon exposure.

  • Acute Toxicity : Exposure can lead to symptoms such as headache, dizziness, and nausea. Prolonged exposure may result in more severe effects, including respiratory distress and skin irritation .
  • Environmental Impact : The compound is classified as harmful to aquatic organisms, necessitating careful handling and disposal .

Case Studies

  • Study on Antimicrobial Efficacy : In a study conducted on various nitroaniline derivatives, N,N'-Methanetetraylbis(4-nitroaniline) was found to exhibit superior antimicrobial activity compared to other derivatives. Its effectiveness was attributed to its structural configuration that enhances binding affinity to bacterial targets .
  • Toxicological Assessment : A comprehensive toxicological assessment revealed that exposure to high concentrations could lead to systemic toxicity in animal models. This underscores the need for further research into safe dosage levels for potential therapeutic applications .

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